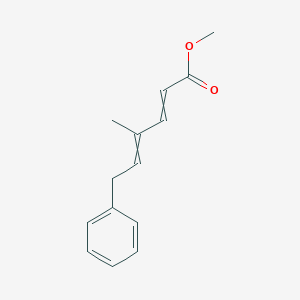
Methyl 4-methyl-6-phenylhexa-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methyl-6-phenylhexa-2,4-dienoate is an organic compound with the molecular formula C14H14O2 It is a derivative of hexa-2,4-dienoic acid, featuring a methyl ester group at the 4th position and a phenyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-6-phenylhexa-2,4-dienoate typically involves the esterification of the corresponding carboxylic acid with methanol. One common method is to react 4-methyl-6-phenylhexa-2,4-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-6-phenylhexa-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated esters.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 4-methyl-6-phenylhexa-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-6-phenylhexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of conjugated double bonds and aromatic rings in its structure allows it to participate in various biochemical interactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl sorbate: A related compound with a similar structure but lacking the phenyl group.
Methyl cinnamate: Another ester with a phenyl group but differing in the position of the double bonds.
Uniqueness
Methyl 4-methyl-6-phenylhexa-2,4-dienoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Its combination of a conjugated diene system and a phenyl ring makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
921617-40-5 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
methyl 4-methyl-6-phenylhexa-2,4-dienoate |
InChI |
InChI=1S/C14H16O2/c1-12(9-11-14(15)16-2)8-10-13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3 |
InChI Key |
NYLUXOXEDUCWQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC=CC=C1)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















